3,5-Dibromo-2-iodotoluene

Description

Significance of Halogenated Toluene (B28343) Derivatives in Contemporary Chemical Research

Halogenated toluene derivatives, a specific subset of polyhalogenated aromatic systems, are crucial building blocks and intermediates in organic synthesis. rsc.orgontosight.ai Their utility spans the development of pharmaceuticals, agrochemicals, and advanced materials. rsc.orglookchem.com The presence of halogens provides reactive handles for a variety of chemical transformations, including cross-coupling reactions, which are fundamental in constructing more complex molecular architectures. acs.orgsigmaaldrich.com

The specific arrangement of different halogens on the toluene ring, as seen in compounds like 3,5-Dibromo-2-iodotoluene, allows for selective reactions. The differential reactivity of carbon-halogen bonds (C-I vs. C-Br) is a key aspect exploited in synthetic strategies. acs.org This selectivity is paramount in designing efficient synthetic routes towards targeted molecules. Furthermore, the study of halogenated toluenes contributes to a deeper understanding of reaction mechanisms, such as electrophilic aromatic substitution and nucleophilic aromatic substitution. smolecule.com

Overview of this compound within Synthetic and Mechanistic Contexts

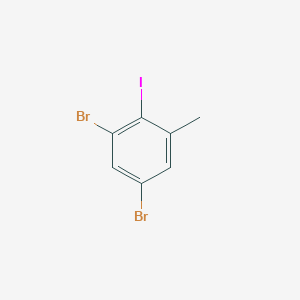

This compound is a polyhalogenated aromatic compound with the molecular formula C₇H₅Br₂I. smolecule.com Its structure consists of a toluene backbone with two bromine atoms at the 3 and 5 positions and an iodine atom at the 2 position relative to the methyl group. smolecule.com This specific substitution pattern makes it a valuable intermediate in organic synthesis. smolecule.com

The presence of three halogen atoms, two of which are different, offers opportunities for regioselective functionalization. The carbon-iodine bond is generally more reactive towards certain reactions, such as Suzuki or Heck coupling, compared to the carbon-bromine bonds. smolecule.com This differential reactivity allows for sequential, site-selective modifications of the aromatic ring, a highly sought-after feature in the synthesis of complex organic molecules. acs.org Mechanistic studies involving compounds like this compound provide insights into the factors governing the selectivity of cross-coupling reactions, including the role of catalysts, ligands, and reaction conditions. researchgate.netpitt.edu

Properties and Synthesis of this compound

The compound this compound is a solid at room temperature and possesses distinct physical and chemical properties that are detailed in the table below.

| Property | Value |

| Molecular Formula | C₇H₅Br₂I |

| Molecular Weight | 375.83 g/mol smolecule.com |

| CAS Number | 1000571-43-6 accelachem.com |

| IUPAC Name | 1,3-dibromo-2-iodo-5-methylbenzene nih.gov |

Interactive Data Table: Spectroscopic Data

| Spectroscopic Data | Information |

| Infrared (IR) Spectra | The IR spectrum, available through various databases, shows characteristic peaks for the aromatic C-H and C-C stretching, as well as the C-Br and C-I stretching vibrations. nih.gov |

| Raman Spectra | Raman spectroscopy provides complementary vibrational information, aiding in the structural elucidation of the molecule. nih.gov |

Synthetic Approaches

The synthesis of this compound can be achieved through multi-step synthetic sequences. A common strategy involves the sequential halogenation of a toluene derivative. smolecule.com For instance, starting from a suitable brominated toluene precursor, an iodination step can be performed to introduce the iodine atom at the desired position. smolecule.com The choice of reagents and reaction conditions is crucial to control the regioselectivity of the halogenation steps.

Another potential route involves the metathesis reaction of a corresponding dibromo-iodobenzene derivative. iucr.org The synthesis of related polyhalogenated toluenes often employs methods like electrophilic aromatic substitution, where a Lewis acid catalyst is used to facilitate the introduction of halogen atoms onto the aromatic ring. For the specific synthesis of this compound, a plausible approach would be the diazotization of a corresponding aniline (B41778) derivative followed by a Sandmeyer-type reaction.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2-iodo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2I/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCYUNDYUJNSAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dibromo 2 Iodotoluene and Analogues

Direct Halogenation Strategies for Aromatic Systems

Direct halogenation of an aromatic ring like toluene (B28343) is a primary method for introducing halogen atoms. This approach relies on the principles of electrophilic aromatic substitution, where the inherent reactivity of the aromatic π-system is harnessed. However, achieving the specific substitution pattern of 3,5-Dibromo-2-iodotoluene through direct halogenation is challenging and requires precise control over the reaction's regioselectivity.

Electrophilic Aromatic Substitution Mechanisms and Control

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class in organic chemistry for functionalizing aromatic rings. The process universally follows a two-step mechanism. masterorganicchemistry.com

Attack and Formation of the Sigma Complex : In the initial, rate-determining step, the π-electron system of the aromatic ring acts as a nucleophile, attacking a strong electrophile (E+). masterorganicchemistry.com This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu Because this step involves the loss of aromatic stability, it has a high activation energy and is typically slow. masterorganicchemistry.comminia.edu.eg

Deprotonation and Restoration of Aromaticity : In the second, much faster step, a base removes a proton from the sp³-hybridized carbon of the sigma complex. masterorganicchemistry.com This restores the aromatic π-system, leading to the final substituted product. msu.edu

To achieve halogenation, the halogen molecule (e.g., Br₂, I₂) must be made more electrophilic. This is typically accomplished by using a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or iron(III) chloride (FeCl₃) for chlorination. stackexchange.com The catalyst polarizes the halogen-halogen bond, generating a potent electrophilic species that can be attacked by the aromatic ring. minia.edu.eg

Table 1: Key Steps in Electrophilic Aromatic Halogenation

| Step | Description | Key Features |

|---|---|---|

| 1 | Generation of a potent electrophile | A Lewis acid catalyst (e.g., FeBr₃) activates the halogen (e.g., Br₂). |

| 2 | Nucleophilic attack by the aromatic ring | The π-electrons of the toluene ring attack the electrophilic halogen. This is the slow, rate-determining step. masterorganicchemistry.com |

| 3 | Formation of the Sigma Complex (Arenium Ion) | A resonance-stabilized, non-aromatic carbocation intermediate is formed. msu.edu |

| 4 | Deprotonation | A base removes a proton from the ring, restoring aromaticity. This step is fast. masterorganicchemistry.com |

Regioselectivity in Multi-Halogenation Processes

When a substituted benzene (B151609), such as toluene, undergoes electrophilic aromatic substitution, the position of the incoming electrophile is directed by the existing substituent. libretexts.org The methyl group (-CH₃) of toluene is an electron-donating group, which activates the ring and directs incoming electrophiles to the ortho and para positions. msu.edulibretexts.org

In multi-halogenation processes, the situation becomes more complex. Halogens are deactivating groups due to their inductive electron-withdrawing effect, making subsequent substitutions slower. However, they are also ortho-, para-directors because their lone pairs can donate electron density through resonance, stabilizing the sigma complex when substitution occurs at these positions.

To synthesize this compound, the directing effects of the methyl group and the already-substituted halogens must be carefully managed.

First Bromination of Toluene : Yields a mixture of o-bromotoluene and p-bromotoluene.

Second Bromination : Bromination of p-bromotoluene would be directed by both the methyl group (to position 2) and the bromine (to position 3). The outcome depends on the precise reaction conditions.

Iodination : Introducing the final iodine atom at the 2-position, which is sterically hindered by the methyl group and an adjacent bromine, would be particularly challenging via direct electrophilic iodination.

The interplay between activating/deactivating effects and the steric hindrance of multiple substituents makes achieving a specific tri-substituted pattern like 3,5-dibromo-2-iodo through a one-pot direct halogenation highly improbable. The synthesis typically requires a more controlled, stepwise approach.

Application of N-Halosuccinimides for Halogenation

N-Halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), are versatile and often milder reagents for the halogenation of aromatic compounds compared to diatomic halogens. acs.orgresearchgate.net They are stable, crystalline solids that are easier and safer to handle. researchgate.net

For aromatic halogenation, NXS reagents typically require activation by a Brønsted or Lewis acid catalyst. researchgate.net This is because many aromatic rings, especially those that are electron-neutral or deactivated, are not nucleophilic enough to react with NXS alone. acs.org Catalysts like gold(III) chloride (AuCl₃) or bismuth(III) chloride (BiCl₃) with D-camphorsulfonic acid have been shown to be effective in promoting halogenation of aromatics with NXS. researchgate.netrsc.org These catalysts enhance the electrophilicity of the halogen atom, facilitating the attack by the aromatic ring.

The use of NXS can offer improved regioselectivity in certain cases. For instance, specific catalyst systems have been developed to achieve high para-selectivity in the halogenation of aromatic compounds that possess electron-donating groups. researchgate.net This level of control is crucial when trying to build complex, poly-halogenated molecules.

Multi-step Synthetic Routes from Substituted Toluenes

Due to the challenges in controlling regioselectivity during direct multi-halogenation, the synthesis of this compound is more practically achieved through multi-step routes starting from appropriately substituted precursors. These methods allow for the unambiguous placement of each halogen atom.

Preparation via Diazotization-Reduction Sequences

The Sandmeyer reaction is a powerful and classic method for introducing a wide range of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate. organic-chemistry.org This process typically begins with the reduction of a nitro group to an amine, followed by diazotization and subsequent substitution.

A plausible route to a polyhalotoluene using this method would be:

Start with an Aminotoluene (Toluidine) : An appropriately substituted aminotoluene is selected as the starting material.

Halogenation : The aromatic ring is halogenated. The strong activating and ortho-, para- directing effect of the amino group often facilitates this step. For example, bromination of p-toluidine can yield 4-amino-3,5-dibromotoluene. japsr.in

Diazotization : The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr or H₂SO₄) at low temperatures (0–5 °C) to form a diazonium salt (-N₂⁺). organic-chemistry.orggoogle.com

Substitution : The diazonium group is an excellent leaving group (it departs as N₂ gas). It can be replaced by an iodine atom by treating the diazonium salt solution with potassium iodide (KI).

This sequence provides a highly reliable method for introducing an iodine atom at a specific position that might be inaccessible through direct electrophilic iodination.

Halogen-Metal Exchange and Subsequent Functionalization

Halogen-metal exchange is a fundamental organometallic reaction used to convert an organic halide into a highly reactive organometallic reagent. wikipedia.org This method is particularly useful for preparing aryllithium or Grignard reagents, which can then be trapped with an electrophile to form a new bond. nih.gov

The reaction involves treating an aryl halide with an organolithium reagent (commonly n-butyllithium or t-butyllithium) or a magnesium metal/reagent. wikipedia.orgyoutube.com The rate of exchange is dependent on the halogen, following the trend I > Br > Cl. wikipedia.org This differential reactivity allows for selective exchange at one position in a polyhalogenated compound.

A potential synthetic route utilizing this method could be:

Prepare a Dibromo-iodotoluene Precursor : A starting material such as 2,6-dibromotoluene would be synthesized first.

Halogen-Metal Exchange : The dibromotoluene is cooled to a low temperature (e.g., -78 °C to -100 °C) and treated with a strong organometallic base like n-butyllithium. tcnj.edu The lithium will selectively exchange with one of the bromine atoms, forming an aryllithium intermediate. The regioselectivity of this step can often be controlled by the directing effects of other substituents on the ring. organic-chemistry.org

Functionalization with Iodine : The resulting nucleophilic aryllithium species is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom at the desired position.

This technique offers a powerful way to introduce a halogen into a specific, often sterically crowded, position by transforming the polarity of the carbon atom from electrophilic (in the C-Br bond) to nucleophilic (in the C-Li bond).

Stepwise Introduction of Halogen Substituents

The synthesis logically begins with a precursor that allows for the desired substitution pattern, in this case, achieving a meta-relationship between the two bromine atoms, which is not possible through direct bromination of toluene. The methyl group in toluene is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. libretexts.org

A common and effective strategy to synthesize compounds with a substitution pattern not favored by the directing effects of the present groups is to start with a precursor that allows for the desired orientation, followed by modification or removal of the directing group. For 3,5-dibromotoluene, a viable starting material is p-toluidine (4-methylaniline). The amino group (-NH2) is a strong activating and ortho-, para-directing group.

The proposed synthetic sequence is as follows:

Bromination of p-Toluidine: The first step involves the bromination of p-toluidine. The strong activating effect of the amino group facilitates the introduction of two bromine atoms at the positions ortho to it, yielding 2,6-dibromo-4-methylaniline. chemicalbook.comsemanticscholar.org

Deamination via Diazotization: The amino group, having served its purpose of directing the bromine atoms, is then removed. This is typically achieved through a diazotization reaction, where the amine is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form a diazonium salt. The diazonium group can then be removed by treatment with a reducing agent like hypophosphorous acid (H3PO2), resulting in the formation of 3,5-dibromotoluene. chegg.com

Iodination of 3,5-Dibromotoluene: The final step is the introduction of the iodine atom. In 3,5-dibromotoluene, the two bromine atoms and the methyl group will direct the incoming electrophile. Halogens are deactivating but ortho-, para-directing substituents. libretexts.orgstackexchange.com The methyl group is activating and also ortho-, para-directing. The positions ortho to the methyl group are C2 and C6. The positions para to the bromine atoms are C2 and C6. Therefore, the incoming iodine atom is directed to the C2 (or C6) position. Iodination of aromatic compounds often requires an oxidizing agent to convert molecular iodine into a more potent electrophilic species. jove.comjove.com

This stepwise approach ensures the precise placement of each halogen atom to achieve the desired this compound structure.

Strategies for Sustainable Synthesis of Halogenated Aromatics

The synthesis of halogenated aromatic compounds has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and the generation of significant waste. In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable synthetic strategies. These strategies aim to improve efficiency, reduce environmental impact, and enhance safety.

Key areas of development in the sustainable synthesis of halogenated aromatics include:

Use of Greener Halogenating Agents: Traditional methods often employ elemental halogens (e.g., Br2, Cl2), which are toxic and can lead to the formation of hazardous byproducts like hydrogen halides. Greener alternatives include N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), which are solid, easier to handle, and can be used in catalytic amounts in some cases. rsc.org

Catalytic Methods: The use of catalysts can significantly improve the sustainability of halogenation reactions. Catalysts can enable the use of milder reaction conditions, improve selectivity, and reduce the amount of waste generated.

Lewis Acid Catalysis: While traditional Lewis acids like FeCl3 and AlCl3 are effective, they are often required in stoichiometric amounts and can generate corrosive waste. The development of more efficient and recyclable Lewis acid catalysts is an active area of research.

Photocatalysis: Visible-light-induced photocatalysis offers a green alternative for the halogenation of aromatic C-H bonds, often using mild conditions and efficient catalysts. mdpi.com

Biocatalysis: The use of enzymes, such as halogenases, provides a highly selective and environmentally benign approach to halogenation. These enzymes can operate under mild conditions in aqueous media. nih.gov

Alternative Solvents: Many traditional halogenation reactions are carried out in chlorinated solvents, which are environmentally persistent and toxic. The use of greener solvents like water, ionic liquids, or even solvent-free conditions can significantly reduce the environmental impact of these processes.

Process Intensification: Continuous flow reactors offer several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for easier scale-up. Zeolite-catalyzed continuous halogenation of aromatics is a promising eco-compatible approach. rsc.org

To quantify the "greenness" of a chemical process, several metrics have been developed. These metrics help in evaluating the efficiency and environmental impact of a synthesis.

| Metric | Description | Formula | Ideal Value |

| Atom Economy (AE) | A measure of the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. | (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% | 100% |

| E-Factor (Environmental Factor) | The ratio of the mass of waste generated to the mass of the desired product. | Mass of Waste / Mass of Product | 0 |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product, taking into account yield and stoichiometry. | (Mass of Product / Mass of all Reactants) x 100% | 100% |

| Process Mass Intensity (PMI) | The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. | Total Mass in Process / Mass of Product | 1 |

The adoption of these sustainable strategies and the use of green chemistry metrics are crucial for the future of chemical manufacturing, enabling the production of valuable compounds like halogenated aromatics in a more environmentally responsible manner.

Reactivity and Mechanistic Investigations of 3,5 Dibromo 2 Iodotoluene

Reactivity of Carbon-Halogen Bonds in the Aromatic Framework

The reactivity of 3,5-Dibromo-2-iodotoluene is dominated by the significant differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is longer and weaker (bond energy ≈ 228 kJ/mol) compared to the C-Br bond (bond energy ≈ 290 kJ/mol), rendering the iodine atom more susceptible to cleavage in many reactions. savemyexams.com This inherent difference is the primary factor controlling the compound's reaction pathways.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. wikipedia.org However, this pathway generally requires the aromatic ring to be activated by potent electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.org

The this compound molecule lacks such strong activating groups; halogens themselves are considered weakly deactivating. quora.com Consequently, it is generally inert to typical SNAr conditions. libretexts.org

In reactions where C-X bond cleavage is the rate-determining step, the leaving group ability follows the trend I > Br > Cl, reflecting the bond strength. savemyexams.comsavemyexams.com However, in the addition-elimination mechanism of SNAr, the first step (nucleophilic attack) is typically rate-limiting. In these cases, fluoride (B91410) is often the best leaving group due to its high electronegativity, which makes the attached carbon more electrophilic. youtube.com Given the lack of activation on the ring, this compound does not readily undergo nucleophilic substitution via the SNAr mechanism.

Halogen-metal exchange is a fundamental reaction for creating organometallic reagents, which are powerful intermediates in synthesis. wikipedia.org This reaction's rate is highly dependent on the halogen, with the established trend being I > Br > Cl. wikipedia.org This selectivity is due to the kinetic nature of the reaction and the polarizability of the halogen atom.

For this compound, this differential reactivity allows for the highly selective formation of an organometallic species at the 2-position. Treatment with organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures results in the exclusive exchange of the iodine atom, leaving the two bromine atoms intact. wikipedia.orgharvard.edursc.org This chemoselectivity provides a precise method for generating a Grignard or organolithium reagent, which can then be reacted with various electrophiles to install a new functional group specifically at the C-2 position.

Table 1: Selective Halogen-Metal Exchange of this compound

| Reactant | Reagent | Conditions | Intermediate Product | Subsequent Electrophile | Final Product |

| This compound | n-Butyllithium (n-BuLi) | THF, -78 °C | 3,5-Dibromo-2-lithiomethylbenzene | H₂O | 3,5-Dibromotoluene |

| This compound | Isopropylmagnesium chloride (i-PrMgCl) | THF, 0 °C | 2-(Chloromagnesio)-1,5-dibromo-3-methylbenzene | Benzaldehyde | (3,5-Dibromo-2-methylphenyl)(phenyl)methanol |

| This compound | t-Butyllithium (t-BuLi) | Ether, -78 °C | 3,5-Dibromo-2-lithiomethylbenzene | CO₂ then H₃O⁺ | 3,5-Dibromo-2-methylbenzoic acid |

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The selectivity of these reactions on polyhalogenated substrates is dictated by the relative rates of oxidative addition of the different C-X bonds to the palladium(0) catalyst.

For palladium-catalyzed reactions, the oxidative addition step is crucial and generally follows the reactivity trend: C-I > C-Br > C-Cl. libretexts.org This is because the rate of this step is inversely related to the bond dissociation energy of the carbon-halogen bond. This predictable selectivity allows for the stepwise functionalization of polyhalogenated aromatic compounds like this compound. smolecule.com

The Suzuki-Miyaura coupling reaction, which joins an organohalide with an organoboron compound, is a cornerstone of modern organic synthesis. nih.govtcichemicals.com The reaction proceeds via a catalytic cycle where the rate-determining step is often the initial oxidative addition of the aryl halide to the Pd(0) center. libretexts.org

Due to the much lower bond energy of the C-I bond compared to the C-Br bond, the Suzuki-Miyaura reaction on this compound occurs with high selectivity at the iodine-bearing carbon. libretexts.org By using one equivalent of a boronic acid or its ester, a new carbon-carbon bond can be formed exclusively at the C-2 position. The bromine atoms remain available for subsequent coupling reactions under more forcing conditions if desired.

Table 2: Selective Suzuki-Miyaura Coupling of this compound

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Expected Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Phenyl-3,5-dibromotoluene |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 2-(4-Methoxyphenyl)-3,5-dibromotoluene |

| This compound | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-(Thiophen-2-yl)-3,5-dibromotoluene |

The Heck reaction creates a carbon-carbon bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org Similar to the Suzuki coupling, the mechanism begins with the oxidative addition of the aryl halide to Pd(0). libretexts.org

The reactivity trend of aryl halides in the Heck reaction is also I > Br > Cl, mirroring the bond energies. nih.gov Consequently, when this compound is subjected to Heck reaction conditions, the olefination will occur selectively at the C-I bond. This provides a reliable method for synthesizing 2-alkenyl-3,5-dibromotoluene derivatives, while the C-Br bonds are preserved for potential further transformations.

Table 3: Selective Heck Coupling of this compound

| Aryl Halide | Alkene | Catalyst | Base | Expected Product |

| This compound | Styrene | Pd(OAc)₂ | Et₃N | (E)-1-(3,5-Dibromo-2-methylphenyl)-2-phenylethene |

| This compound | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | (E)-Butyl 3-(3,5-dibromo-2-methylphenyl)acrylate |

| This compound | Cyclohexene | PdCl₂(PPh₃)₂ | NaOAc | 3-(3,5-Dibromo-2-methylphenyl)cyclohex-1-ene |

Palladium-Catalyzed Coupling Reactions

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, which utilizes a palladium catalyst and a copper co-catalyst, is conducted under mild conditions, often at room temperature and in aqueous media with a mild base. wikipedia.org These characteristics have made the Sonogashira coupling a widely used technique in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orglibretexts.org

In the context of polyhalogenated compounds like this compound, the Sonogashira reaction offers a pathway for the selective introduction of alkynyl groups. The general reactivity trend for halogens in this reaction is I > Br > Cl > F. This selectivity allows for the targeted functionalization of the most reactive halogen-carbon bond. For this compound, the carbon-iodine bond is significantly more reactive than the carbon-bromine bonds, enabling the selective introduction of an alkynyl substituent at the 2-position.

Recent research has also explored the use of more abundant and less expensive metals as catalysts for Sonogashira-type couplings. For instance, nickel-catalyzed Sonogashira reactions have been developed for coupling non-activated alkyl halides with acetylene, although a copper co-catalyst is still required. wikipedia.org Furthermore, iron and cobalt-catalyzed Sonogashira coupling reactions have emerged as a significant area of research, offering greener and more economical alternatives to palladium. beilstein-journals.orgnih.gov These alternative catalytic systems often employ various ligands and reaction conditions to achieve high yields and selectivity. beilstein-journals.orgnih.gov

The introduction of alkynyl groups into aromatic structures like this compound is crucial for the synthesis of a wide range of organic materials and biologically active molecules. libretexts.org The resulting alkynyl-substituted toluenes can serve as versatile intermediates for further transformations, including the construction of complex heterocyclic systems.

Nickel-Catalyzed Cross-Coupling Methodologies

Nickel-catalyzed cross-coupling reactions have become increasingly important in organic synthesis due to nickel's lower cost and unique catalytic properties compared to palladium. squarespace.comnih.gov These reactions have expanded the scope of accessible chemical structures and enabled new synthetic strategies. squarespace.com Nickel catalysts can activate traditionally unreactive substrates and are more tolerant of alkyl coupling partners that might undergo side reactions with palladium catalysts. squarespace.com

A key feature of nickel catalysis is its ability to access a variety of oxidation states, from Ni(0) to Ni(IV), which allows for diverse reaction mechanisms, including both two-electron and single-electron pathways. squarespace.com This versatility enables the coupling of a wide range of electrophiles and nucleophiles. For instance, nickel catalysis has been successfully employed in the cross-coupling of aryl halides with organoboron reagents (Suzuki-Miyaura coupling), organozinc reagents (Negishi coupling), and Grignard reagents (Kumada coupling).

In the case of this compound, nickel-catalyzed cross-coupling can be used to selectively functionalize the different carbon-halogen bonds. The reactivity difference between the C-I and C-Br bonds allows for regioselective coupling reactions. For example, a nickel-catalyzed C(sp2)−I selective cross-electrophile coupling of bromo(iodo)arenes with alkyl bromides has been reported, demonstrating the feasibility of targeting the more reactive iodine substituent. researchgate.net

The choice of ligand is crucial in nickel-catalyzed cross-coupling to control the reactivity and selectivity. squarespace.com Strong σ-donating ligands like phosphines and N-heterocyclic carbenes are often used in reactions proceeding through two-electron pathways, while weaker field ligands such as bipyridine and bioxazoline are employed in radical-mediated pathways. squarespace.com

Emerging Iron and Cobalt-Catalyzed Cross-Coupling Alternatives

In the quest for more sustainable and economical synthetic methods, iron and cobalt catalysts have emerged as promising alternatives to precious metals like palladium for cross-coupling reactions. princeton.eduuni-muenchen.de Both iron and cobalt are more abundant and less expensive, making them attractive for large-scale industrial applications. nih.gov

Iron-catalyzed cross-coupling reactions have been developed for a variety of C-C bond formations. For example, iron-catalyzed Sonogashira coupling of aryl iodides with terminal alkynes has been achieved using catalysts like iron(III) chloride or iron(III) acetylacetonate (B107027) in combination with appropriate ligands. beilstein-journals.orgnih.gov These reactions often proceed under environmentally friendly conditions, such as in aqueous media. beilstein-journals.org

Cobalt-catalyzed cross-coupling reactions have also shown significant potential. Cobalt catalysts have been successfully applied in Suzuki-Miyaura couplings of aryl fluorides and aryl Grignard reagents. nih.gov Similar to iron, cobalt-catalyzed Sonogashira couplings have been developed, with some systems exhibiting high catalytic activity. beilstein-journals.org

For polyhalogenated substrates like this compound, the development of selective iron and cobalt-catalyzed cross-coupling methods is an active area of research. The challenge lies in achieving high regioselectivity for the different halogen atoms. The principles of oxidative addition and the electronic and steric properties of the substrate and catalyst will play a key role in determining the reaction outcome.

Regioselective Considerations in Cross-Coupling of Polyhalogenated Arenes

The regioselectivity of cross-coupling reactions on polyhalogenated arenes, such as this compound, is a critical aspect for their synthetic utility. researchgate.net The ability to selectively functionalize one halogen position over others allows for the stepwise and controlled synthesis of complex polysubstituted aromatic compounds. nih.gov

Several factors govern the regioselectivity in these reactions, with the nature of the halogen being a primary determinant. The order of reactivity for halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. This inherent reactivity difference allows for the selective coupling at the most reactive C-X bond. In this compound, the C-I bond is expected to be significantly more reactive towards oxidative addition to a low-valent metal center than the C-Br bonds.

Beyond the intrinsic reactivity of the halogens, electronic and steric effects of other substituents on the aromatic ring play a crucial role. nih.gov Electron-withdrawing groups can increase the reactivity of a nearby C-X bond towards oxidative addition, while bulky substituents can hinder reaction at adjacent positions.

The choice of catalyst, ligands, and reaction conditions can also profoundly influence the regioselectivity. nih.govwhiterose.ac.uk For instance, the ligand-to-metal ratio in palladium-catalyzed couplings of dihalopyridines has been shown to switch the site of reaction. nih.gov Similarly, the formation of different catalytic species, such as mononuclear versus cluster or nanoparticle catalysts, can lead to different regiochemical outcomes. whiterose.ac.uk

Computational studies, including the calculation of carbon-halogen bond dissociation energies (BDEs), have become valuable tools for predicting and understanding the regioselectivity in cross-coupling reactions of polyhalogenated heterocycles and arenes. nih.govnih.gov These studies can help in the rational design of selective synthetic strategies.

Electrophilic Aromatic Substitution Reactivity Profile of this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.comwikipedia.org The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The mechanism typically proceeds in two steps: the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. wikipedia.orgbyjus.com

Directing Effects of Multiple Halogen and Alkyl Substituents

In substituted benzenes, the existing substituents significantly influence the rate and regioselectivity of subsequent electrophilic aromatic substitution reactions. chemistrytalk.orgwikipedia.org These directing effects determine where the incoming electrophile will attack the aromatic ring. chemistrytalk.org Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org

In this compound, the aromatic ring bears three halogen substituents (two bromine atoms and one iodine atom) and one alkyl substituent (a methyl group).

Halogens (Br, I): Halogens are considered deactivating groups due to their strong electron-withdrawing inductive effect. chemistrytalk.orgucalgary.ca However, they are ortho-, para-directors because of their ability to donate electron density to the aromatic ring through resonance, which stabilizes the arenium ion intermediate when the attack occurs at the ortho or para positions. ucalgary.caorganicchemistrytutor.com

Alkyl Group (CH₃): The methyl group is an activating group and an ortho-, para-director. chemistrytalk.orgunizin.org It donates electron density to the ring through both an inductive effect and hyperconjugation, thereby stabilizing the arenium ion and increasing the rate of reaction. smolecule.com

| Substituent | Classification | Directing Effect |

|---|---|---|

| -Br, -I | Deactivating | Ortho, Para |

| -CH₃ | Activating | Ortho, Para |

Inductive and Resonance Effects on Aromatic Ring Activation/Deactivation

The reactivity of a substituted benzene (B151609) ring towards electrophilic aromatic substitution is governed by the interplay of inductive and resonance effects of the substituents. libretexts.orgopenstax.org

Inductive Effect: This effect is transmitted through the sigma bonds and is related to the electronegativity of the atoms. libretexts.org Halogens are highly electronegative and therefore exert a strong electron-withdrawing inductive effect (-I effect), which pulls electron density away from the aromatic ring, making it less nucleophilic and thus deactivating it towards electrophilic attack. openstax.orglibretexts.org The methyl group, being less electronegative than carbon, has a weak electron-donating inductive effect (+I effect). ucalgary.ca

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |

|---|---|---|---|

| -Br, -I | -I (Electron-withdrawing) | +R (Electron-donating) | Deactivating |

| -CH₃ | +I (Electron-donating) | Hyperconjugation (stabilizing) | Activating |

Other Significant Chemical Transformations and Derivatizations

While cross-coupling and halogen-metal exchange reactions represent primary routes for the functionalization of this compound, the strategic placement of its three halogen atoms on the toluene (B28343) ring opens avenues for other significant chemical transformations. The distinct reactivity of the iodo and bromo substituents allows for selective derivatizations, leading to a variety of polysubstituted aromatic compounds. Research in this area focuses on leveraging the unique electronic and steric environment of the molecule to achieve regioselective reactions.

One notable area of investigation involves the further functionalization of the aromatic ring through electrophilic substitution reactions. The existing halogen atoms and the methyl group influence the position of incoming electrophiles, although the heavily substituted nature of the ring can present steric challenges.

Additionally, the presence of three potential leaving groups allows for sequential or selective nucleophilic substitution reactions under specific conditions. The carbon-iodine bond is generally the most reactive towards nucleophilic attack or oxidative addition in catalytic cycles, a characteristic that can be exploited for selective transformations.

Enzymatic Dihydroxylation as a Biotransformation Route

In the realm of biocatalysis, toluene dioxygenase (TDO) has been shown to mediate the dihydroxylation of various substituted aromatic compounds. While specific studies on this compound are not extensively detailed in the available literature, the reactions of related di- and tri-substituted halobenzenes provide insights into potential biotransformations. For instance, TDO-mediated oxidation of 1,3-dibromobenzene (B47543) yields 1,5-Dibromo-cis-2,3-dihydroxycyclohexa-4,6-diene. This suggests that this compound could potentially undergo a similar enzymatic dihydroxylation, leading to novel chiral synthons. The regioselectivity of such a reaction would be of significant interest, given the asymmetric nature of the starting material.

Synthesis of Amino Derivatives

The synthesis of amino-substituted dibromotoluenes from related compounds provides a template for potential derivatization of this compound. For example, 2-amino-3,5-dibromobenzaldehyde (B195418) has been prepared through a multi-step synthesis starting from o-nitrobenzaldehyde. This involves reduction of the nitro group, followed by bromination. While not a direct transformation of this compound, this highlights a synthetic strategy for introducing an amino group onto a dibrominated toluene scaffold.

A hypothetical derivatization of this compound could involve a nitration reaction, followed by reduction to yield an amino-3,5-dibromo-2-iodotoluene derivative. The position of nitration would be directed by the existing substituents, likely leading to a specific isomer. The subsequent reduction of the nitro group would provide a versatile amino-functionalized building block.

The table below outlines a hypothetical two-step synthesis for an amino derivative of this compound, based on established methodologies for similar compounds.

| Step | Reaction | Reagents and Conditions | Hypothetical Product | Potential Yield Range |

|---|---|---|---|---|

| 1 | Nitration | HNO3, H2SO4 | 3,5-Dibromo-2-iodo-x-nitrotoluene | Moderate to Good |

| 2 | Reduction | Fe/HCl or SnCl2/HCl | x-Amino-3,5-dibromo-2-iodotoluene | Good to Excellent |

This table presents a hypothetical reaction sequence and does not represent experimentally verified results for this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3,5-Dibromo-2-iodotoluene. Both ¹H and ¹³C NMR spectra would provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the substitution pattern on the toluene (B28343) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached halogens, with the carbons bonded to iodine and bromine showing characteristic shifts. The carbon of the methyl group would also have a distinct chemical shift.

A hypothetical data table for the expected NMR signals is presented below. Actual experimental values would be required for a definitive assignment.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Ar-H | 7.5 - 8.0 | C-I | 90 - 100 |

| Ar-H | 7.5 - 8.0 | C-Br | 110 - 125 |

| CH₃ | 2.3 - 2.6 | C-Br | 110 - 125 |

| C-H | 130 - 140 | ||

| C-H | 130 - 140 | ||

| C-CH₃ | 140 - 150 | ||

| CH₃ | 20 - 25 |

Note: This table is predictive and not based on reported experimental data.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique to determine the molecular weight and elemental composition of this compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak would appear as a characteristic isotopic cluster (M, M+2, M+4), confirming the presence of two bromine atoms.

Electron impact (EI) ionization would likely lead to fragmentation of the molecular ion. The fragmentation pattern would provide further structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms (I, Br) and the methyl group (CH₃). The relative abundance of these fragment ions can offer insights into the stability of the resulting carbocations.

| Ion | m/z (relative to ⁷⁹Br, ¹²⁷I) | Interpretation |

| [C₇H₅Br₂I]⁺ | 374 | Molecular Ion (M⁺) |

| [C₇H₅Br₂]⁺ | 247 | Loss of I |

| [C₇H₅BrI]⁺ | 295 | Loss of Br |

| [C₇H₂Br₂I]⁺ | 359 | Loss of CH₃ |

| [C₆H₅Br₂]⁺ | 232 | Loss of I and CH₃ |

Note: This table presents a hypothetical fragmentation pattern. The m/z values are calculated based on the most abundant isotopes.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups and characteristic vibrational modes within the this compound molecule. The IR spectrum would display absorption bands corresponding to the stretching and bending vibrations of the C-H, C-C, C-Br, and C-I bonds.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

C-H bending (out-of-plane): The pattern of these bands in the 650-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene (B151609) ring.

C-C stretching (in-ring): These vibrations usually appear in the 1400-1600 cm⁻¹ range.

C-Br stretching: Expected to be in the far-infrared region, typically between 500 and 600 cm⁻¹.

C-I stretching: Also in the far-infrared region, generally below 500 cm⁻¹.

CH₃ stretching and bending: Vibrations associated with the methyl group would also be present.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 2980 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Methyl C-H Bend | 1465 - 1375 |

| Aromatic C-H Bend (out-of-plane) | 900 - 650 |

| C-Br Stretch | 600 - 500 |

| C-I Stretch | < 500 |

Note: This table provides a general range for expected vibrational frequencies.

X-ray Crystallography for Three-Dimensional Molecular and Crystal Structure Determination

Successful X-ray crystallographic analysis requires the growth of a suitable single crystal. The resulting data would allow for the creation of a detailed structural model, confirming the substitution pattern and providing insights into the steric and electronic effects of the bulky halogen substituents on the toluene framework. Research on related iodo- and bromotoluenes has utilized this technique to study orientational disorder in the crystal structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The presence of the aromatic ring and the halogen substituents would influence the wavelengths of maximum absorption (λmax).

The benzene ring itself has characteristic π → π* transitions. The attachment of bromine and iodine atoms, which have lone pairs of electrons, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted toluene. The UV-Vis spectrum would be useful for confirming the presence of the aromatic chromophore and for quantitative analysis.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of this compound.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is a powerful tool for assessing the purity of volatile compounds like this compound. The retention time in a GC analysis is a characteristic property of the compound under specific conditions and can be used to separate it from isomers and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for both the analysis and purification of this compound. A suitable stationary phase (e.g., C18) and mobile phase would be selected to achieve separation from any starting materials, byproducts, or isomers. The purity can be determined by the relative area of the peak corresponding to this compound in the chromatogram. Commercial suppliers often provide purity data determined by HPLC or GC. halochem.com

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the study of electronic structures and predicting the geometries and energies of molecules and transition states. umn.edu For 3,5-Dibromo-2-iodotoluene, DFT calculations can be employed to elucidate the mechanisms of various reactions. For instance, in reactions involving this compound, DFT can map out the entire reaction pathway, identifying intermediates and the transition states that connect them. By calculating the energies of these species, the reaction energetics, including activation barriers and reaction enthalpies, can be determined. researchgate.net This information is crucial for understanding reaction feasibility and kinetics. DFT has been successfully applied to understand the mechanisms of reactions involving hypervalent iodine reagents and halogenated aromatic compounds, providing insights into catalyst-substrate interactions and the role of various functional groups. utas.edu.aunih.gov

Energy Decomposition Analysis (EDA) in Transition Metal Catalysis

Energy Decomposition Analysis (EDA) is a computational method used to dissect the interaction energy between molecular fragments, often a catalyst and a substrate, into physically meaningful components. In transition metal-catalyzed reactions involving this compound, EDA can provide a detailed picture of the bonding at the transition state. researchgate.net The analysis typically breaks down the interaction energy into terms such as electrostatic interaction, Pauli repulsion, and orbital interaction (covalent bonding). This allows researchers to understand the nature of the forces that stabilize the transition state and drive the catalytic process. Such detailed computational studies can rationalize the electronic structure of transition metal catalysts and the full catalytic cycles. researchgate.net

Distortion-Interaction Analysis for Understanding Activation Barriers

The distortion-interaction model, also known as the activation strain model, is a powerful tool for analyzing the activation barriers of chemical reactions. nih.govnih.gov For a bimolecular reaction involving this compound, the activation energy is decomposed into two major components: the distortion energy and the interaction energy. nih.govresearchgate.net The distortion energy is the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. nih.gov The interaction energy is the attractive interaction between the distorted reactant molecules in the transition state. nih.gov By analyzing how these two components change along the reaction coordinate, one can gain a deeper understanding of the factors that control the reaction rate. nih.govnih.gov This model has been widely applied to various types of reactions in both organic and inorganic chemistry. nih.govresearchgate.net

Computational Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational chemistry, particularly DFT, is instrumental in predicting the regioselectivity and stereoselectivity of organic reactions. researchgate.netrsc.org For a substituted aromatic compound like this compound, reactions can often lead to multiple isomers. By calculating the activation energies for the different possible reaction pathways leading to these isomers, the preferred outcome can be predicted. The pathway with the lowest activation barrier will be the kinetically favored one, thus determining the major product. researchgate.net This predictive capability is invaluable for designing synthetic routes that yield the desired product with high selectivity.

Modeling of Solvent and Additive Effects on Reaction Outcomes

The reaction environment, including the solvent and any additives, can have a significant impact on the outcome of a chemical reaction. Computational models can account for these effects. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, which can influence the energies of charged or polar species. Explicit solvent models involve including a number of solvent molecules in the calculation to model specific solvent-solute interactions, such as hydrogen bonding. Similarly, the effect of additives can be modeled by including them in the calculations to understand how they interact with the reactants, catalysts, or intermediates to influence the reaction pathway and energetics.

Conformational Analysis of Substrates and Intermediates

The three-dimensional structure of molecules, including different possible conformations, can play a critical role in their reactivity. Conformational analysis using computational methods can identify the low-energy conformers of substrates like this compound and any reaction intermediates. unimib.it This is important because the starting conformation of a reactant can influence the accessibility of the reactive site and the geometry of the transition state. By understanding the conformational preferences of the molecules involved in a reaction, a more accurate picture of the reaction mechanism and selectivity can be obtained.

Applications in Advanced Organic Synthesis and Materials Science

3,5-Dibromo-2-iodotoluene as a Versatile Building Block in Complex Organic Synthesis

This compound is recognized as a versatile intermediate for the synthesis of more intricate organic compounds. smolecule.com Halogenated organic compounds are a crucial class of intermediates because they can be efficiently converted into other functional groups through well-established chemical transformations. The utility of this specific molecule lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is generally more reactive than the carbon-bromine bonds in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. smolecule.com This allows for a stepwise and controlled functionalization of the aromatic ring.

This selective reactivity enables chemists to introduce different substituents at specific positions, building molecular complexity in a predictable manner. Bromo-aromatic compounds, in general, are widely utilized as key intermediates in the production of pharmaceuticals, agrochemicals, and other specialized chemical products. The presence of multiple halogen atoms on the this compound ring provides a versatile platform for introducing a variety of molecular fragments.

Rational Design and Synthesis of Novel Organic Materials with Tailored Electronic and Optical Properties

In the field of materials science, this compound functions as a foundational building block for developing new organic materials that possess specifically designed electronic or optical characteristics. smolecule.com The incorporation of heavy halogen atoms like bromine and iodine into an aromatic system can significantly influence the material's properties. These halogens can alter the electronic landscape of the molecule, affecting its conductivity, and photoluminescent behavior.

For instance, related bromo-iodinated aromatic compounds have been used in the synthesis of complex molecules for organic electroluminescent devices (OLEDs). The strategic placement of halogen atoms can help tune the energy levels of the material to facilitate efficient charge injection and transport, which are critical for device performance. The ability to selectively replace the halogen atoms allows for the systematic modification of a material's structure to achieve desired properties, embodying the principles of rational material design.

Preparation of Biologically Relevant Small Molecules and Probes

The unique chemical structure of this compound also makes it a valuable precursor for molecules with specific biological applications, ranging from enzyme modulation to proteomics research.

Research has indicated that this compound exhibits inhibitory effects on certain cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2C9. smolecule.com The cytochrome P450 superfamily consists of enzymes that are essential for the metabolism of a vast number of drugs and other xenobiotics. Inhibition of specific CYP isoforms can alter the metabolism and clearance of drugs, which is a critical consideration in pharmacology and drug development. The demonstrated activity of this compound suggests its potential as a scaffold for developing pharmacological probes or modulators of drug metabolism pathways. smolecule.com

This compound has been identified as a compound employed in proteomics research for the purpose of labeling proteins and studying their interactions. smolecule.com Protein labeling is a fundamental technique in proteomics used to quantify proteins and investigate their functions. While specific studies detailing the mechanism of this compound in this application are not widely documented, its utility can be inferred from its chemical structure. The reactive carbon-iodine bond can undergo nucleophilic substitution reactions with amino acid residues on a protein's surface, such as the thiol group of cysteine or the amino group of lysine. This would result in the covalent attachment of the dibromo-iodotoluene moiety to the protein, serving as a tag for identification or for studying interactions with other molecules. smolecule.com

While this compound is a highly functionalized and versatile building block for general organic synthesis, its specific application as a direct precursor in the synthesis of known natural product scaffolds is not extensively documented in scientific literature. Its utility in this context would likely involve multi-step transformations to construct the core structures found in nature.

Coordination Chemistry and Ligand Design Incorporating Halogenated Aromatic Moieties

Halogenated aromatic compounds are of significant interest in the field of coordination chemistry and ligand design. The inclusion of halogen atoms on a ligand can modify the electronic properties of the resulting metal complex and can also introduce new potential binding interactions, such as halogen bonding. While this compound itself is a precursor, closely related molecules demonstrate the importance of this chemical class.

For example, 3,5-dibromo-salicylaldehyde, a derivative of a halogenated toluene (B28343), has been used to synthesize neutral nickel(II) complexes. In these complexes, the dibromo-substituted ligand coordinates to the nickel(II) ion, and studies show that these complexes interact with biomolecules like DNA. The presence of halogen substituents on the ligand is noted to potentially lead to enhanced biological properties and better membrane permeability, which is a significant factor in drug design. This highlights the broader strategy of using halogenated aromatic moieties to create metal complexes with tailored chemical and biological functions.

Future Perspectives and Research Challenges

Development of Highly Efficient and Selective Catalytic Systems for Functionalization

A primary challenge in utilizing 3,5-Dibromo-2-iodotoluene lies in the selective functionalization of its three halogen sites. The carbon-iodine bond is typically more reactive than the carbon-bromine bonds in cross-coupling reactions. Future research will focus on developing sophisticated catalytic systems that can precisely control this selectivity.

The development of dual-catalytic systems, where two distinct catalysts operate orthogonally in a single pot, represents a significant frontier. chemrxiv.org For this compound, one can envision a system where one catalyst selectively activates the C-I bond for a specific transformation (e.g., Suzuki coupling), while a second, co-present catalyst is poised to functionalize the C-Br bonds in a subsequent, triggered step. smolecule.com The challenge is to prevent catalyst poisoning and unwanted side reactions, requiring careful ligand design and reaction condition optimization. Research into catalysts that can differentiate between the two C-Br bonds, which are electronically similar but sterically distinct, would offer an even higher level of synthetic control.

Exploration of Novel Reaction Pathways and Domino Processes

Beyond simple stepwise cross-coupling, future research will likely explore novel reaction pathways that leverage the unique electronic and steric environment of this compound. Domino reactions, or cascade reactions, where a single event initiates a series of intramolecular transformations, offer a powerful strategy for rapidly building molecular complexity.

A potential domino process could involve an initial coupling at the iodine position, introducing a functional group that then participates in an intramolecular cyclization with one of the adjacent bromine atoms. This could provide rapid access to novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry. Furthermore, exploring biocatalytic routes, perhaps using enzymes like toluene (B28343) dioxygenase on a related precursor, could introduce stereocenters in a highly controlled manner, opening up new avenues for chiral synthesis. researchgate.net

Expansion of Applications in Chemical Biology and Drug Discovery beyond Initial Modulatory Effects

Initial studies have indicated that this compound exhibits inhibitory effects on certain cytochrome P450 enzymes, suggesting a potential role as a modulator of drug metabolism. smolecule.com However, its true potential lies in its use as a versatile scaffold in chemical biology and drug discovery. The three halogen atoms serve as handles for the attachment of various pharmacophores or biocompatible moieties.

Future applications could involve incorporating this toluene derivative as a central core in the design of chimeric molecules. unimi.it For instance, one halogen site could be used to attach a molecule that targets a specific protein or cell type, while the other sites could be functionalized with a therapeutic agent or a fluorescent probe. unimi.it This would create highly targeted drugs or diagnostic tools. In proteomics, the compound can be used to label proteins, with the different halogens allowing for multi-modal analysis or subsequent capture and purification steps. smolecule.comscbt.com

Advancement of Computational Models for Predictive Organic Synthesis

The complexity of reactions involving polyhalogenated substrates like this compound makes predicting reaction outcomes challenging. The development of advanced computational models and the application of machine learning (ML) are poised to revolutionize this area.

Computational methods are already used to predict regioselectivity in electrophilic aromatic substitutions. smolecule.com Future models will likely be able to accurately predict the optimal catalyst, ligand, and reaction conditions for selectively functionalizing a specific C-X bond. By training ML algorithms on large datasets of reaction outcomes, these models could guide experimental design, saving significant time and resources. rsc.org This predictive power will be crucial for designing complex, multi-step syntheses and for discovering novel, non-intuitive reaction pathways. rsc.orgsyrris.com

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch synthesis, including enhanced safety, better temperature control, and easier scalability. researchgate.netnih.gov The integration of this compound chemistry into automated flow platforms is a key area for future development.

Automated flow systems can precisely control the addition of reagents and reaction times, which is critical for achieving selectivity in the functionalization of this polyhalogenated compound. syrris.com Furthermore, these platforms can be used for the rapid synthesis of chemical libraries. rsc.org By programming an automated system to vary the coupling partners introduced at each halogen site of this compound, researchers could generate hundreds or thousands of distinct analogues for high-throughput screening in drug discovery. syrris.com This combination of a versatile building block with automated synthesis technology promises to accelerate the discovery of new materials and medicines. rsc.orgresearchgate.net

Q & A

Q. What are the standard synthetic routes for 3,5-dibromo-2-iodotoluene, and how do reaction conditions influence yield?

Methodological Answer:

- Halogenation Strategies : Sequential halogenation of toluene derivatives is common. Bromination (using Br₂/FeBr₃) typically precedes iodination (e.g., using ICl or NaI with H₂SO₄). Steric hindrance from the methyl group and directing effects of halogens require precise temperature control (0–5°C for bromination, 50–60°C for iodination) to minimize side products .

- AI-Driven Retrosynthesis : Tools leveraging databases like PISTACHIO and Reaxys propose one-step routes, prioritizing precursors with high halogenation compatibility. For example, direct iodination of 3,5-dibromotoluene derivatives using catalytic Pd/Cu systems is computationally validated .

Q. How is this compound characterized structurally, and what techniques are critical for validating purity?

Methodological Answer:

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving halogen-heavy compounds. High-resolution data (>0.8 Å) are essential to distinguish Br/I electron density peaks .

- Spectroscopic Methods :

- NMR : ¹³C NMR distinguishes Br/I substituents via deshielding effects (I: ~90–100 ppm; Br: ~110–120 ppm).

- MS : High-resolution ESI-MS confirms molecular weight (C₇H₄Br₂I: ~423.72 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictory crystallographic data for halogen-substituted toluenes, such as disordered Br/I positions?

Methodological Answer:

- Multi-Refinement Workflows : SHELXD/SHELXE pipelines iteratively test halogen positions against diffraction data. Discrepancies in R-factors (>5%) indicate disorder; partial occupancy models or twinning corrections (via TWIN/BASF commands) improve accuracy .

- Complementary DFT Calculations : Geometry optimization (e.g., B3LYP/6-31G*) predicts stable conformers, cross-validating crystallographic assignments .

Q. How do electronic effects of Br/I substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Mechanistic Studies : Iodine’s lower electronegativity (vs. Br) enhances oxidative addition in Pd-catalyzed couplings. Kinetic studies (via in-situ IR monitoring) show I-substituted positions react 2–3× faster.

- Competitive Experiments : Parallel reactions with 3,5-dibromo-2-chlorotoluene controls isolate electronic vs. steric contributions. GC-MS quantifies product ratios to map substituent effects .

Q. What computational models predict the environmental persistence of this compound, and how are these validated experimentally?

Methodological Answer:

- QSPR Modeling : PubChem descriptors (e.g., logP, molar refractivity) train models to estimate biodegradation half-lives. High halogen content correlates with persistence (>100 days in soil).

- Microcosm Validation : LC-MS/MS tracks degradation in soil/water systems spiked with ¹³C-labeled analogs. Discrepancies >20% between predicted/observed half-lives necessitate model recalibration .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported reaction yields for iodination of 3,5-dibromotoluene derivatives?

Methodological Answer:

- Systematic Reproducibility Checks :

- Parameter Screening : Vary iodination agents (e.g., I₂ vs. NIS), solvents (DCM vs. DMF), and catalysts (e.g., Pd(OAc)₂ vs. CuI).

- Error Source Identification : Trace impurities (e.g., residual Br₂) are detected via GC-MS and mitigated through silica gel chromatography .

- Meta-Analysis : Aggregate literature data (e.g., Reaxys entries) to identify outlier conditions. Bayesian statistics assess yield distributions, flagging low-probability results for re-testing .

Q. What methodologies reconcile divergent biological activity data for this compound derivatives in antimicrobial assays?

Methodological Answer:

- Standardized Assay Protocols :

- MIC Determination : Use CLSI guidelines with fixed inoculum sizes (1×10⁵ CFU/mL) and solvent controls (DMSO <1%).

- Resazurin-Based Viability : Fluorescence assays reduce subjectivity vs. disk diffusion.

- Structure-Activity Landscapes : PCA of substituent parameters (Hammett σ, molar volume) clusters active/inactive derivatives, isolating key electronic/steric drivers .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.